molecular formula C17H20N2O6S B12354650 N-[7-(methanesulfonamido)-4-oxo-6-phenoxy-4a,5,6,7,8,8a-hexahydrochromen-3-yl]formamide

N-[7-(methanesulfonamido)-4-oxo-6-phenoxy-4a,5,6,7,8,8a-hexahydrochromen-3-yl]formamide

Cat. No.: B12354650
M. Wt: 380.4 g/mol
InChI Key: KDBBZQKSMGHDEK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-[7-(methanesulfonamido)-4-oxo-6-phenoxy-4a,5,6,7,8,8a-hexahydrochromen-3-yl]formamide involves several steps:

Chemical Reactions Analysis

N-[7-(methanesulfonamido)-4-oxo-6-phenoxy-4a,5,6,7,8,8a-hexahydrochromen-3-yl]formamide undergoes various chemical reactions:

Scientific Research Applications

N-[7-(methanesulfonamido)-4-oxo-6-phenoxy-4a,5,6,7,8,8a-hexahydrochromen-3-yl]formamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[7-(methanesulfonamido)-4-oxo-6-phenoxy-4a,5,6,7,8,8a-hexahydrochromen-3-yl]formamide involves the inhibition of nuclear factor-kappa B (NF-κB) activation, which plays a crucial role in the inflammatory response. By inhibiting NF-κB, the compound reduces the production of pro-inflammatory cytokines and other mediators of inflammation .

Comparison with Similar Compounds

N-[7-(methanesulfonamido)-4-oxo-6-phenoxy-4a,5,6,7,8,8a-hexahydrochromen-3-yl]formamide is unique compared to other similar compounds due to its specific mechanism of action and its efficacy in treating rheumatoid arthritis. Similar compounds include:

Properties

Molecular Formula

C17H20N2O6S

Molecular Weight

380.4 g/mol

IUPAC Name

N-[7-(methanesulfonamido)-4-oxo-6-phenoxy-4a,5,6,7,8,8a-hexahydrochromen-3-yl]formamide

InChI

InChI=1S/C17H20N2O6S/c1-26(22,23)19-13-8-15-12(17(21)14(9-24-15)18-10-20)7-16(13)25-11-5-3-2-4-6-11/h2-6,9-10,12-13,15-16,19H,7-8H2,1H3,(H,18,20)

InChI Key

KDBBZQKSMGHDEK-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1CC2C(CC1OC3=CC=CC=C3)C(=O)C(=CO2)NC=O

Origin of Product

United States

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